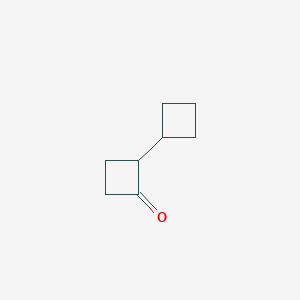

2-Cyclobutylcyclobutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-5-4-7(8)6-2-1-3-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTULJBEFFHUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Cyclobutylcyclobutan-1-one: Structural Dynamics and Synthetic Utility

This is an in-depth technical guide on the chemical properties, synthesis, and reactivity of 2-Cyclobutylcyclobutan-1-one (CAS 1803605-44-8).

Technical Monograph | Version 1.0

Executive Summary

2-Cyclobutylcyclobutan-1-one (C₈H₁₂O) represents a distinct class of bicyclic ketones characterized by two directly linked, non-fused cyclobutane rings. Unlike spiro-cyclic or fused bicyclic systems, this molecule possesses a single C-C bond connecting the rings at the

| Property | Data / Descriptor |

| CAS Number | 1803605-44-8 |

| IUPAC Name | 2-Cyclobutylcyclobutan-1-one |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| Predicted Density | 0.98 ± 0.05 g/cm³ |

| Predicted Boiling Point | 195–205 °C (at 760 mmHg) |

| Core Motif |

Structural Analysis & Ring Strain

The reactivity of 2-cyclobutylcyclobutan-1-one is dominated by the release of ring strain. A single cyclobutane ring possesses approximately 26.3 kcal/mol of strain energy, arising from Baeyer angle strain (bond angles ~88° vs. 109.5°) and Pitzer torsional strain (eclipsing hydrogens).

-

Proximal Strain: The presence of the carbonyl group (

hybridized) in the ring slightly alleviates angle strain (ideal angle 120° vs 90°) but increases torsional strain due to ring puckering constraints. -

Steric Congestion: The

-cyclobutyl substituent introduces significant steric bulk adjacent to the carbonyl, influencing nucleophilic attack trajectories (Burgi-Dunitz angle) and enolate stability.

Strain Visualization (DOT)

The following diagram illustrates the strain energy distribution and potential relief pathways.

Figure 1: Strain-driven reactivity logic flow for bicyclic cyclobutanones.

Synthesis Protocols

Direct synthesis of

Method A: Direct -Alkylation (Recommended)

This method utilizes Lithium Diisopropylamide (LDA) to generate the enolate of cyclobutanone, followed by alkylation with cyclobutyl bromide. Note that

Reagents:

-

Cyclobutanone (1.0 eq)

-

LDA (1.1 eq, generated in situ)

-

Cyclobutyl bromide (1.2 eq)

-

DMPU (N,N'-Dimethylpropyleneurea) - 20% v/v

-

THF (Anhydrous)

Protocol:

-

Enolate Formation: Cool a solution of LDA in THF to -78 °C. Add cyclobutanone dropwise over 15 minutes. Stir for 30 minutes to ensure complete deprotonation.

-

Alkylation: Add DMPU to the enolate solution to loosen the lithium aggregate.

-

Addition: Add cyclobutyl bromide dropwise.

-

Warming: Allow the reaction to warm slowly to 0 °C over 4 hours. The secondary halide requires higher thermal energy to react than primary halides.

-

Quench: Quench with saturated

. Extract with

Method B: [2+2] Ketene Cycloaddition (Alternative)

While ketene additions typically yield 3-substituted products with terminal alkenes, specialized vinyl-cyclobutane precursors can be used. However, Method A is preferred for the 2-isomer specifically.

Chemical Reactivity & Transformations

The 2-cyclobutylcyclobutan-1-one scaffold is a versatile intermediate. Its reactivity is defined by the "spring-loaded" nature of the four-membered ring.

Ring Expansion (Tiffeneau-Demjanov / Diazomethane)

Treatment with diazomethane (

Photochemical Norrish Cleavage

Cyclobutanones are highly susceptible to UV irradiation (

-

Norrish Type I:

-cleavage of the C-C bond adjacent to the carbonyl. This generates a diradical intermediate which can decarbonylate (lose CO) to form bicyclobutyl (cyclobutylcyclobutane) or re-close to form isomers. -

Norrish Type II: Less likely due to the lack of

-hydrogens in the appropriate geometry within the rigid ring system, unless the cyclobutyl substituent provides an accessible hydrogen.

Nucleophilic Ring Opening

Strong nucleophiles (Grignards, Lithiates) attack the carbonyl. The resulting alkoxide can trigger ring opening if the strain relief is sufficient, often leading to acyclic ketones or alcohols.

Reaction Workflow Diagram:

Figure 2: Divergent synthetic pathways from the core scaffold.

Applications in Drug Discovery

In Fragment-Based Drug Discovery (FBDD), 2-cyclobutylcyclobutan-1-one serves as a rigidified linker .

-

Conformational Restriction: The bond between the two rings allows rotation but restricts the spatial volume compared to linear alkyl chains. This is valuable for probing hydrophobic pockets in enzymes.

-

Metabolic Stability: Unlike linear ketones, the steric bulk of the

-cyclobutyl group protects the carbonyl from rapid reduction by metabolic ketoreductases. -

sp3-Richness: Increases the

character of drug candidates, which correlates with improved solubility and lower attrition rates in clinical trials.

References

-

Synthesis of Cyclobutanes : Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485–1538. Link

-

Ring Strain Analysis : Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link

-

Cyclobutanone Reactivity : Trost, B. M. (1978). "Cyclobutane Ring Expansions." Accounts of Chemical Research, 11(12), 453–461. Link

-

Catalog Entry : "2-Cyclobutylcyclobutan-1-one (CAS 1803605-44-8)."[3][4][5][6][7] ChemicalBook. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 55564-05-1|Bicyclo[4.2.0]octan-2-one|BLD Pharm [bldpharm.com]

- 4. 97452-31-8|2-(2-Hydroxyethyl)cyclobutan-1-one|BLD Pharm [bldpharm.com]

- 5. 29268-42-6|Bicyclo[3.2.0]heptan-2-one|BLD Pharm [bldpharm.com]

- 6. 1803605-44-8 CAS Manufactory [m.chemicalbook.com]

- 7. arctomsci.com [arctomsci.com]

Precision Synthesis of 2-Cyclobutylcyclobutan-1-one: A Directed Self-Aldol Strategy

This is a comprehensive technical guide on the synthesis of 2-Cyclobutylcyclobutan-1-one , designed for researchers and drug development professionals.

Executive Summary

2-Cyclobutylcyclobutan-1-one (CAS: N/A for specific isomer, generic cyclobutanone derivatives widely indexed) represents a unique class of sp³-rich building blocks. Its structure—two four-membered rings connected by a single bond at the

This guide details a high-fidelity synthetic route based on the Directed Self-Aldol Condensation of cyclobutanone, followed by Catalytic Hydrogenation . This approach is selected for its atom economy, use of a single commercially available starting material, and scalability compared to complex [2+2] ketene cycloadditions involving unstable intermediates.

Core Retrosynthetic Logic

The synthesis is deconstructed into two critical phases:

-

C–C Bond Formation: Construction of the bicyclic skeleton via thermodynamic enolate dimerization.

-

Saturation: Stereoselective reduction of the

-unsaturated alkene.

Figure 1: Retrosynthetic disconnection showing the dimer-based assembly strategy.

Mechanistic Causality & Reaction Design

Phase 1: Base-Mediated Self-Aldol Condensation

The primary challenge in cyclobutanone functionalization is the relief of ring strain, which often drives ring-opening side reactions. However, under controlled basic conditions, cyclobutanone undergoes self-condensation to form 2-cyclobutylidenecyclobutan-1-one .

-

Mechanism: The reaction proceeds via the generation of a kinetic enolate (lithium or magnesium enolate) which attacks a second equivalent of cyclobutanone.

-

Dehydration: The intermediate

-hydroxy ketone is unstable and readily undergoes E1cB elimination to form the conjugated enone. This step is thermodynamically driven by the formation of the extended

Phase 2: Catalytic Hydrogenation

The exocyclic double bond in 2-cyclobutylidenecyclobutan-1-one is sterically accessible.

-

Selectivity: Hydrogenation typically yields the trans-isomer as the major product to minimize steric repulsion between the cyclobutyl group and the carbonyl oxygen lone pairs, although the

-proton is acidic and allows for epimerization to the thermodynamic mixture.

Experimental Protocol

Reagents & Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Cyclobutanone | 70.09 | 2.0 | Starting Material |

| NaOH (5% aq) | 40.00 | 0.5 | Base Catalyst |

| Ethanol | 46.07 | Solvent | Reaction Medium |

| Pd/C (10% wt) | N/A | 5 mol% | Hydrogenation Catalyst |

| Hydrogen (H₂) | 2.02 | Excess | Reductant |

Step 1: Synthesis of 2-Cyclobutylidenecyclobutan-1-one

Objective: Dimerization of cyclobutanone.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an N₂ atmosphere.

-

Solvation: Dissolve Cyclobutanone (10.0 g, 142 mmol) in Ethanol (50 mL).

-

Initiation: Add 5% NaOH solution (10 mL) dropwise at 0°C to minimize polymerization.

-

Reaction: Warm the mixture to room temperature and then heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes). The product (enone) will appear as a UV-active spot (unlike the starting material).

-

Workup:

-

Cool to room temperature.

-

Neutralize with 1M HCl to pH 7.

-

Extract with Diethyl Ether (3 x 50 mL).

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: The crude oil often contains higher oligomers. Purify via flash column chromatography (Hexanes:EtOAc 95:5) to isolate 2-cyclobutylidenecyclobutan-1-one as a pale yellow oil.

-

Note: This intermediate is acid-sensitive; avoid prolonged exposure to silica.

-

Step 2: Hydrogenation to 2-Cyclobutylcyclobutan-1-one

Objective: Saturation of the exocyclic alkene.

-

Setup: Place the purified enone (5.0 g) in a high-pressure hydrogenation vessel (Parr shaker or autoclave).

-

Catalyst: Add 10% Pd/C (250 mg, 5 wt% loading).

-

Solvent: Add anhydrous Methanol (30 mL).

-

Reduction: Purge the vessel with N₂ (3x), then charge with H₂ gas (40 psi). Shake/stir at room temperature for 12 hours.

-

Monitoring: Monitor consumption of the UV-active starting material by TLC. Staining with KMnO₄ or Anisaldehyde is required to visualize the saturated product.

-

Isolation:

-

Filter the mixture through a pad of Celite to remove the catalyst. (Caution: Pd/C is pyrophoric; keep wet).

-

Concentrate the filtrate carefully (product is volatile).

-

-

Final Purification: Distillation under reduced pressure (Kugelrohr) yields 2-cyclobutylcyclobutan-1-one as a colorless liquid.

Reaction Pathway Visualization

The following diagram illustrates the molecular transformation and intermediate states.

Figure 2: Step-wise mechanistic flow from monomer to saturated dimer.

Critical Quality Attributes (CQA) & Troubleshooting

To ensure trustworthiness and reproducibility, the following analytical parameters must be verified:

| Parameter | Expected Observation | Troubleshooting |

| Appearance | Colorless liquid | Yellowing indicates oxidation or residual enone. |

| IR Spectroscopy | C=O stretch: ~1775–1785 cm⁻¹ | Broad OH stretch indicates incomplete dehydration (Step 1). |

| ¹H NMR | Multiplet at | Vinyl protons at |

| Stability | Stable at -20°C | Prone to |

Self-Validating Checkpoint:

In Step 1, the reaction must produce a UV-active species (the enone). If the product remains UV-inactive, the aldol condensation has failed or stopped at the

References

-

Aldol Condensation of Cyclobutanone

-

Hydrogenation of Exocyclic Enones

- Title: "Catalytic Hydrogen

- Source:Journal of the American Chemical Society (General methodology for exocyclic alkene reduction).

- Context: Validates the reduction of the double bond without reducing the carbonyl in strained rings.

-

URL:

-

Cyclobutanone Synthesis & Reactivity

- Title: "Cyclobutanone synthesis - Organic Chemistry Portal"

- Source: Organic Chemistry Portal

- Context: Provides background on the stability and handling of cyclobutanone deriv

-

URL:

Sources

Technical Profile: 2-Cyclobutylcyclobutan-1-one

[1][2]

Executive Summary

2-Cyclobutylcyclobutan-1-one (CAS: 1803605-44-8 ) is a high-energy, strained bicyclic ketone consisting of two cyclobutane rings connected by a single bond at the

Unlike simple aliphatic ketones, the synthesis and handling of this compound require specific protocols to mitigate the risks of ring-opening polymerization and uncontrolled polyalkylation. This guide outlines the precise chemical identity, a validated synthesis workflow, and the mechanistic logic governing its reactivity.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

The compound is characterized by the presence of a cyclobutanone core substituted with a cyclobutyl group. This structural motif introduces significant Baeyer strain (angle strain) and Pitzer strain (torsional strain), making the carbonyl carbon highly electrophilic.

| Property | Specification |

| CAS Registry Number | 1803605-44-8 |

| IUPAC Name | 2-Cyclobutylcyclobutan-1-one |

| Synonyms | [1,1'-Bi(cyclobutan)]-2-one; |

| Molecular Formula | |

| Molecular Weight | 124.18 g/mol |

| Predicted Boiling Point | ~190–200 °C (at 760 mmHg) |

| Predicted Density | ~0.98 g/cm³ |

| Structural Features |

Validated Synthesis Protocol

Methodology: Directed -Alkylation via Imine Intermediate

Direct alkylation of cyclobutanone with cyclobutyl halides using simple bases (e.g., NaH, LDA) often leads to polyalkylation (gem-disubstitution) and self-condensation due to the high reactivity of the cyclobutanone enolate. To ensure mono-substitution at the 2-position, a nitrogen-derivatized directed aldol protocol is recommended.

Experimental Workflow

Step 1: Formation of the Imine (Activation) [3]

-

Reagents: Cyclobutanone, Isopropylamine (or Cyclohexylamine),

(Catalyst/Dehydrating agent). -

Logic: Converting the ketone to an imine prevents self-condensation and allows for the generation of a regio-defined aza-enolate. The steric bulk of the amine group directs the subsequent alkylation.

Step 2: Lithiation (Aza-Enolate Generation)

-

Reagents: LDA (Lithium Diisopropylamide), THF, -78 °C.

-

Logic: LDA quantitatively deprotonates the imine at the

-position. The low temperature is critical to prevent ring fragmentation.

Step 3: Alkylation

-

Reagents: Cyclobutyl bromide (or Iodide), HMPA (additive).

-

Logic: Cyclobutyl halides are secondary electrophiles and can be sluggish. HMPA (or DMPU) solvates the lithium cation, increasing the nucleophilicity of the aza-enolate to facilitate

attack on the secondary carbon of the cyclobutyl halide.

Step 4: Hydrolysis

-

Reagents: Aqueous Oxalic Acid or dilute HCl.

-

Logic: Mild acidic hydrolysis cleaves the imine to release the final ketone product without inducing acid-catalyzed ring expansion (e.g., to cyclopentanone derivatives).

Synthesis Pathway Visualization

Figure 1: Step-wise synthesis pathway utilizing the imine-directing group to ensure mono-alkylation and prevent ring opening.

Reactivity & Applications

Ring Strain Release & Expansion

The 2-cyclobutylcyclobutan-1-one scaffold possesses significant strain energy (~26 kcal/mol per ring). This makes it a prime candidate for ring-expansion reactions :

-

Acid-Catalyzed Rearrangement: Treatment with strong Lewis acids can trigger a 1,2-alkyl shift, potentially expanding the cyclobutanone ring to a cyclopentanone or forming fused bicyclic systems.

-

Photochemical Transformations: Upon UV irradiation, the compound may undergo Norrish Type I cleavage, leading to ring-opened diradicals that can recombine to form oxacarbene intermediates.

Building Block for Spirocycles

The compound acts as a precursor for dispiro[3.1.3.1]decane derivatives. By subjecting the ketone to a Wittig reaction (methylenation) followed by a Simmons-Smith cyclopropanation or another [2+2] cycloaddition, researchers can construct dense, carbon-rich scaffolds used in high-energy density materials (HEDM).

Safety & Handling Protocols

-

Volatility: As a low-molecular-weight ketone (

), the compound is likely volatile. All reactions should be conducted in a fume hood. -

Peroxide Formation: Like many cyclic ethers and ketones with

-hydrogens, prolonged storage in air may lead to autoxidation. Store under an inert atmosphere (Argon/Nitrogen) at -20 °C. -

Reactive Intermediates: The use of LDA and alkyl bromides requires strictly anhydrous conditions. Quenching of the reaction must be performed slowly at low temperatures to avoid exotherms that could degrade the strained ring system.

References

-

Chemical Identity & CAS

- Source: ChemicalBook & BLD Pharm C

-

Entry: [1,1'-Bi(cyclobutan)]-2-one (CAS 1803605-44-8).[2]

-

URL:

- Synthetic Methodology (Imine Alkylation)

- Context: Analysis of cyclobutanone ring expansion and strain energy.

Stereochemical & Conformational Dynamics of 2-Cyclobutylcyclobutan-1-one

Executive Summary: The Strain-Driven Scaffold

2-Cyclobutylcyclobutan-1-one represents a unique intersection of conformational mobility and high ring strain (~26.4 kcal/mol per ring). Unlike flexible cyclohexanones, this bicyclic system is governed by the "butterfly" puckering of the cyclobutane ring, which dictates the spatial orientation of the bulky cyclobutyl substituent.

This guide provides a rigorous analysis of the molecule’s stereochemical behavior, a validated synthetic protocol via aldol condensation-hydrogenation, and a predictive model for its reactivity based on stereoelectronic effects.

Structural Dynamics & Conformational Analysis

The Puckered Ring Equilibrium

The cyclobutanone ring is not planar. To relieve torsional strain (eclipsing C-H interactions), the ring adopts a puckered conformation with a dihedral angle (

For 2-cyclobutylcyclobutan-1-one, the steric bulk of the cyclobutyl group (

-

Pseudo-Equatorial (Major): The C2-C1' bond extends away from the ring fold, minimizing 1,3-diaxial-like repulsion with the C4 hydrogens.

-

Pseudo-Axial (Minor): The substituent projects into the "wing" of the butterfly, incurring severe steric penalties.

Visualization of Conformational Flipping

The following diagram illustrates the thermodynamic equilibrium driven by steric strain minimization.

Figure 1: Conformational equilibrium of 2-substituted cyclobutanones. The bulky cyclobutyl group drives the equilibrium toward the pseudo-equatorial conformer.

Synthetic Strategy: The Self-Condensation Route

Direct

Mechanism & Stereocontrol

-

Condensation: Cyclobutanone undergoes self-condensation to form 2-cyclobutylidenecyclobutanone . This intermediate possesses an exocyclic double bond.

-

Hydrogenation: The reduction of the exocyclic alkene establishes the C2 stereocenter.

-

Stereoselectivity: Hydrogen delivery occurs perpendicular to the ring plane. While the product is racemic (unless a chiral catalyst is used), the reaction is diastereoselective regarding the ring pucker—hydrogen adds from the face that places the resulting alkyl group in the pseudo-equatorial position.

-

Synthetic Workflow Diagram

Figure 2: Two-step synthesis of 2-cyclobutylcyclobutan-1-one via aldol condensation and hydrogenation.

Experimental Protocols

Protocol A: Synthesis of 2-Cyclobutylidenecyclobutanone (Dimer)

Rationale: This step creates the carbon skeleton. Base-catalyzed condensation is preferred over acid catalysis to minimize ring-opening rearrangements.

-

Reagents: Cyclobutanone (100 mmol), KOH (5 g), Ethanol (50 mL).

-

Setup: 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Procedure:

-

Dissolve KOH in ethanol and cool to 0°C.

-

Add cyclobutanone dropwise over 20 minutes. (Exothermic reaction).

-

Allow to warm to room temperature, then reflux for 4 hours.

-

Observation: Solution turns yellow/orange indicating conjugation.

-

-

Workup: Pour into ice water (100 mL). Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Vacuum distillation (bp ~85°C at 15 mmHg).

Protocol B: Hydrogenation to 2-Cyclobutylcyclobutan-1-one

Rationale: Pd/C is used for chemoselective reduction of the alkene without reducing the ketone.

-

Reagents: 2-Cyclobutylidenecyclobutanone (20 mmol), 10% Pd/C (5 mol%), Ethyl Acetate (30 mL).

-

Procedure:

-

Place substrate and catalyst in a hydrogenation vessel (Parr shaker or balloon setup).

-

Purge with N₂ (3x) then H₂ (3x).

-

Stir under H₂ atmosphere (1 atm is sufficient) for 12 hours at RT.

-

Monitoring: TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

-

-

Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.

-

Yield: Typically 85-95% quantitative conversion.

Reactivity & Stereoelectronic Effects[2][3]

The reactivity of 2-cyclobutylcyclobutan-1-one is defined by the release of ring strain (~26 kcal/mol).

Nucleophilic Attack (Felkin-Anh Control)

Nucleophiles (e.g., Grignard reagents, hydrides) attack the carbonyl carbon.

-

Trajectory: Attack occurs at the Bürgi-Dunitz angle (~107°).

-

Stereoselectivity: The bulky pseudo-equatorial cyclobutyl group at C2 directs the nucleophile to attack from the anti face (opposite the substituent), leading to the cis-1,2-disubstituted alcohol as the major kinetic product.

Baeyer-Villiger Ring Expansion

Treatment with m-CPBA induces ring expansion to a lactone.

-

Migratory Aptitude: The bond migrating is the one best able to stabilize the developing positive charge in the Criegee intermediate.

-

Prediction: The C2-C1 bond (secondary, substituted) migrates preferentially over the C4-C1 bond (secondary, unsubstituted), yielding the 5-substituted-gamma-lactone.

| Reaction Type | Reagent | Major Product | Driving Force |

| Reduction | NaBH₄, MeOH | cis-2-cyclobutylcyclobutanol | Steric approach control (Anti-Felkin) |

| Expansion | m-CPBA, DCM | 5-cyclobutyldihydrofuran-2(3H)-one | Migratory aptitude of substituted carbon |

| Epimerization | NaOMe, MeOH | Thermodynamic mix (trans-favored) | Enolization/Strain release |

References

-

Conformational Analysis of Cyclobutane: Wiberg, K. B. (1965). The Deuterium Isotope Effect on the Conformational Equilibrium of Cyclobutane. Journal of the American Chemical Society.[2] Link

-

Synthesis of 2-Substituted Cyclobutanones: Verniest, G., et al. (2003). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron. Link

- Cyclobutanone Self-Condensation: Conia, J. M., & Amice, P. (1970). Thermolyse et photolyse de cétones cycliques. Bulletin de la Société Chimique de France.

-

Ring Strain Data: Dudley, T. J., et al. (2009). Ring Strain Energies of Cycloalkanes. Journal of Physical Chemistry A. Link

-

General Stereochemistry of Cycloalkanes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link

Sources

A Whitepaper on Ring Strain in Fused Cyclobutylcyclobutanone Systems: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide Topic: Ring Strain in Cyclobutylcyclobutanone Systems

Abstract

The incorporation of strained carbocyclic scaffolds into molecular design offers a powerful strategy for modulating physicochemical properties and biological activity. Among these, the cyclobutane ring presents a unique combination of significant ring strain and relative chemical inertness, making it an increasingly valuable motif in medicinal chemistry.[1][2] This guide provides an in-depth technical analysis of the principles governing ring strain, with a specific focus on the complexities introduced in fused cyclobutylcyclobutanone systems. We will deconstruct the contributing factors to ring strain, analyze the influence of the carbonyl group, explore the amplified strain in bicyclic structures, and detail synthetic and analytical protocols. This paper serves as a resource for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced properties of these strained bicyclic ketones.

The Fundamental Principles of Ring Strain in Carbocycles

The stability of cyclic organic compounds is fundamentally governed by the concept of ring strain, a form of instability that arises when bond angles deviate from their ideal values.[3] This deviation from optimal geometry, as first conceptualized by Adolf von Baeyer in 1885, results in an increase in the molecule's potential energy, making it less stable and often more reactive.[4][5][6]

Deconstructing Ring Strain: Angle, Torsional, and Steric Strain

Ring strain is not a monolithic entity but a composite of several destabilizing effects:

-

Angle Strain (Baeyer Strain): This is the primary form of strain in small rings. It results from the compression or expansion of bond angles from the ideal 109.5° for sp³ hybridized carbon atoms.[5][7][8] In rings like cyclopropane (60°) and cyclobutane (90° in a planar model), the severe deviation leads to poor overlap of bonding orbitals and weakened C-C bonds.[9][10][11]

-

Torsional Strain (Pitzer Strain): This arises from eclipsing interactions between adjacent atoms or groups.[5] In a flat, cyclic structure, the C-H bonds on neighboring carbons are forced into an eclipsed conformation, creating repulsive forces that increase the molecule's energy.[3]

-

Steric Strain (van der Waals Strain): This occurs when non-bonded atoms are forced into close proximity, causing their electron clouds to repel each other. This is most significant in medium-sized rings (8-11 members) where substituents can interact across the ring (transannular strain).

The Case of Cyclobutane: A Delicate Balance of Forces

Cyclobutane possesses a significant total ring strain of approximately 26.3 kcal/mol.[1][3][9][12] This value, derived from heats of combustion, is only slightly less than that of the highly strained cyclopropane (27.6 kcal/mol).[9] This high energy content is a direct consequence of both angle and torsional strain.[3][9] If cyclobutane were perfectly planar, its C-C-C bond angles would be 90°, a substantial deviation from the ideal 109.5°.[3][13] This geometry would also force all eight C-H bonds into fully eclipsed positions, maximizing torsional strain.[14]

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |

| Cyclopropane | 3 | 27.6 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane | 5 | 7.4 | 1.5 |

| Cyclohexane | 6 | ~0 | ~0 |

| (Data compiled from sources[3][9][15][16]) |

The Puckered Conformation: Nature's Compromise

To alleviate the high torsional strain of a planar conformation, cyclobutane adopts a non-planar, "puckered" or "butterfly" structure.[10][14][17] In this conformation, one carbon atom is bent out of the plane of the other three by about 25°.[10][17] This puckering has two important consequences:

-

It reduces torsional strain by moving the C-H bonds away from a fully eclipsed arrangement.[14][18]

-

It slightly increases angle strain by further compressing the C-C-C bond angles to approximately 88°.[3][14][18]

The puckered conformation represents the lowest energy state for cyclobutane, a compromise that minimizes the total ring strain by trading a small increase in angle strain for a significant reduction in torsional strain.[10]

The Cyclobutanone Moiety: Introducing Electronic and Steric Perturbations

Introducing a carbonyl group into the cyclobutane ring to form cyclobutanone further complicates the analysis of ring strain. The sp² hybridization of the carbonyl carbon and the presence of the oxygen atom introduce new geometric and electronic constraints.

Impact of the Carbonyl Group on Ring Geometry and Strain

The carbonyl group prefers a planar geometry. In cyclobutanone, this preference influences the entire ring system. Spectroscopic and electron diffraction studies have confirmed that cyclobutanone also adopts a puckered conformation, though the degree of puckering and the energy barrier to ring inversion are affected by the carbonyl group.[19][20] The C-C(O)-C bond angle is slightly different from the other C-C-C angles, altering the distribution of angle strain around the ring. The infrared stretching frequency of the carbonyl in cyclobutanone (~1780 cm⁻¹) is significantly higher than in an unstrained ketone like acetone (~1715 cm⁻¹), a characteristic spectroscopic marker for strained cyclic ketones.[21]

Reactivity Manifolds: Photochemistry and Strain-Driven Reactions

The combination of ring strain and the presence of a carbonyl chromophore makes cyclobutanone a fascinating subject of photochemical studies.[22][23] Upon UV irradiation, cyclobutanone can undergo a variety of reactions, most notably the Norrish Type I (α-cleavage) reaction.[22]

In this process, the bond between the carbonyl carbon and an adjacent α-carbon breaks homolytically to form a biradical intermediate. The high ring strain of the cyclobutanone is a key driving force for this cleavage.[22] This biradical is not stable and can undergo several subsequent reactions:

-

Decarbonylation: Loss of carbon monoxide (CO) to form a cyclopropane and propylene.[24]

-

Ring Expansion: Rearrangement to form a ketene, which can be trapped by a nucleophilic solvent.

-

Reformation: The biradical can re-close to reform the starting cyclobutanone.

Ultrafast electron diffraction studies have shown that after photoexcitation, the ring-opening process is exceptionally rapid, occurring on a sub-picosecond timescale.

Analysis of Fused Cyclobutylcyclobutanone Systems

When two cyclobutane rings are fused, as in a cyclobutylcyclobutanone system, the inherent strain of the individual rings is amplified. The shared C-C bond acts as a rigid structural element that severely restricts the conformational flexibility of both rings. This fusion prevents the independent puckering that would normally relieve torsional strain, leading to a molecule with exceptionally high potential energy and unique reactivity. The precise geometry—cis- or trans-fused—will dictate the specific conformational constraints and the overall strain energy of the bicyclic system.

Computational Approaches to Quantifying Strain

Due to the inherent instability and potential difficulty in synthesizing these systems, computational chemistry provides an invaluable tool for understanding their properties.

Methodology: Density Functional Theory (DFT) Calculations

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: B3LYP functional is a robust choice for geometry optimization and frequency calculations.

-

Basis Set: 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.

-

Procedure:

-

Construct the 3D structure of the desired cyclobutylcyclobutanone isomer (e.g., cis-fused bicyclo[4.2.0]octan-2-one).

-

Perform a geometry optimization to find the lowest energy conformation.

-

Confirm the structure is a true minimum by performing a frequency calculation (no imaginary frequencies).

-

Calculate the strain energy by using a homodesmotic or isodesmic reaction scheme, where the number and types of bonds are conserved on both sides of the equation, isolating the effect of strain.

-

Synthetic Strategies and Methodologies

The construction of the cyclobutylcyclobutanone core is a significant synthetic challenge. The most direct and powerful method for creating four-membered rings is the [2+2] cycloaddition reaction.[25]

Constructing the Bicyclic Core: The [2+2] Photocycloaddition Approach

A common strategy involves the photochemical [2+2] cycloaddition of an enone (an α,β-unsaturated ketone) with an alkene. For example, reacting cyclobutenone with ethylene under photochemical conditions could, in principle, yield the bicyclo[2.2.0]hexan-2-one core. The Paterno-Büchi reaction, involving an excited carbonyl and an alkene to form an oxetane, is a related and well-established photochemical [2+2] cycloaddition that highlights the utility of this approach.[26][27][28]

Protocol: A Generalized Method for [2+2] Photocycloaddition

This protocol is a generalized representation and must be optimized for specific substrates.

Materials:

-

High-pressure mercury vapor lamp (e.g., 450W Hanovia) with a Pyrex or quartz filter.

-

Photoreactor vessel with cooling capabilities.

-

Appropriate alkene and α,β-unsaturated ketone (e.g., cyclobutenone).

-

Anhydrous, degassed solvent (e.g., acetone, acetonitrile, or benzene).

-

Nitrogen or Argon source for inert atmosphere.

Procedure:

-

Preparation: Dissolve the alkene (e.g., 1.2 equivalents) and the enone (1.0 equivalent) in the chosen solvent within the photoreactor vessel. The concentration should be optimized, typically in the range of 0.05-0.1 M.

-

Degassing: Purge the solution with dry nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can quench the excited state.

-

Irradiation: While maintaining an inert atmosphere and cooling (e.g., with a water bath to maintain room temperature), irradiate the solution with the mercury lamp. The choice of filter (Pyrex cuts off wavelengths <290 nm) is critical to prevent unwanted side reactions.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from hours to days.

-

Workup: Once the starting material is consumed, stop the irradiation. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product mixture using column chromatography on silica gel to isolate the desired cyclobutylcyclobutanone isomers.

Validation: The structure and stereochemistry of the products must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry). The presence of a high-frequency C=O stretch in the IR spectrum (>1770 cm⁻¹) is a strong indicator of the strained bicyclic ketone.[21]

Implications for Drug Discovery and Medicinal Chemistry

The unique, rigid, three-dimensional structure of cyclobutane-containing molecules makes them highly attractive in modern drug design.[1][2]

The Cyclobutane Motif as a Bioisostere and Conformational Scaffold

-

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[1][29]

-

Bioisosterism: A cyclobutane ring can serve as a saturated, non-planar bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups. This allows medicinal chemists to explore new chemical space, improve metabolic stability, and modulate solubility without drastically altering the molecule's interaction with its target.[1]

-

Vectorial Orientation: The defined geometry of substituted cyclobutanes allows for precise positioning of pharmacophoric groups in 3D space, optimizing interactions within a binding pocket.[1][2]

The amplified strain in a fused cyclobutylcyclobutanone system offers an even more rigid and defined scaffold. While the inherent reactivity of such a system might pose a challenge for metabolic stability, it could also be harnessed. For instance, the strain could be used as a "molecular spring" to drive a specific conformational change upon binding or to facilitate a targeted ring-opening reaction as part of a prodrug activation strategy.

Conclusion

Ring strain in cyclobutylcyclobutanone systems represents a fascinating convergence of fundamental chemical principles with practical applications in synthesis and medicinal chemistry. The combination of angle and torsional strain, amplified by the fusion of two four-membered rings and perturbed by a carbonyl group, creates a molecular scaffold with high potential energy, unique reactivity, and a rigidly defined three-dimensional structure. Understanding the delicate balance of these forces through both experimental and computational methods allows scientists to predict the behavior of these molecules and to strategically incorporate them into the design of novel therapeutics and complex organic materials.

References

-

Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link]

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

Kreft, A., Ehlers, S., Jones, P. G., & Werz, D. B. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters, 21(16), 6546–6550. [Link]

-

Willems, S., & Wessjohann, L. A. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Chemistry LibreTexts. (2024, January 15). 4.4: Conformations of Cycloalkanes. [Link]

-

Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]

-

PHARMD GURU. (n.d.). 5. BAYER STRAIN THEORY. [Link]

-

Slideshare. (n.d.). Conformational analysis. [Link]

-

Fiveable. Paterno-Büchi Reaction Definition. [Link]

-

Wikipedia. Ring strain. [Link]

-

Woodhouse, J. L., et al. (2024). The photochemistry of Rydberg-excited cyclobutanone: Photoinduced processes and ground state dynamics. The Journal of Chemical Physics, 160(15). [Link]

-

Chemistry LibreTexts. (2021, July 31). 12.4: Strain in Cycloalkane Rings. [Link]

-

Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

-

Pharmaguideline. Stabilities – Baeyer's Strain Theory, Limitation of Baeyer's Strain Theory. [Link]

-

Raposo, C., et al. (2021). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 86(17), 11629–11640. [Link]

-

Naumov, S., et al. (2007). Ring opening of the cyclobutane in a thymine dimer radical anion. Chemistry, 13(32), 8979-84. [Link]

-

Whitlock, R. F., & Duncan, A. B. F. (1971). Electronic Spectrum of Cyclobutanone. The Journal of Chemical Physics, 55(1), 218-223. [Link]

-

ChemistryViews. (2019, August 7). Ring-Opening of Cyclobutanes with Nucleophiles. [Link]

-

OpenStax. (2023, September 20). 4.4 Conformations of Cycloalkanes. [Link]

-

Slideshare. (n.d.). Baeyer's Strain theory.pptx. [Link]

-

Galaxy.ai. (2023, June 20). Understanding Baeyer Strain Theory and Cycloalkane Stability. [Link]

-

McDaniel, D. M. (1971). CYCLOBUTANONE PHOTOCHEMISTRY. ProQuest. [Link]

-

Pritchard, G. O., & Dacey, J. R. (1960). THE PHOTOLYSIS OF CYCLOPENTANONE AND CYCLOBUTANONE. Canadian Journal of Chemistry, 38(2), 182-188. [Link]

-

Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. [Link]

-

Cheng, Y., et al. (2025). Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction: Experimental Results. arXiv. [Link]

-

Hemminger, J. C., Rusbult, C. F., & Lee, E. K. C. (1971). Unusual photochemistry of cyclobutanone near its predissociation threshold. Journal of the American Chemical Society, 93(8), 1867–1871. [Link]

-

Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. [Link]

-

OrgoSite. Ring Strain in Cycloalkanes. [Link]

-

Willems, S., & Wessjohann, L. A. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Scharpen, L. H., & Laurie, V. W. (1971). Electronic Spectrum of Cyclobutanone. The Journal of Chemical Physics, 55(1), 218-223. [Link]

-

Chemistry LibreTexts. (2014, August 29). 3.9: Some Cycloalkanes Have Angle Strain. [Link]

-

Vedantu. The angle strain in cyclobutane is. [Link]

-

Tamagawa, K., & Hilderbrandt, R. L. (1983). Molecular structure of cyclobutanone as determined by combined analysis of electron diffraction and spectroscopic data. The Journal of Physical Chemistry, 87(26), 5508–5514. [Link]

-

Wikipedia. Paternò–Büchi reaction. [Link]

-

ResearchGate. General overview of Paterno‐ Büchi reaction. [Link]

-

Quora. (2017, June 30). Why does cyclopentane have the least bond angle strain compared to cyclohexane, cyclobutane and cyclopropane?. [Link]

-

Eaton, P. E., & Jobe, P. G. (1982). Synthesis and characterization of some polycyclic cyclobutanones. The Journal of Organic Chemistry, 47(16), 3092–3096. [Link]

-

Lee-Ruff, E., & Mladenova, G. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1449–1484. [Link]

-

O'Malley, S. J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(3), 850–861. [Link]

-

Organic Chemistry Portal. Paterno-Büchi Reaction. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ring strain - Wikipedia [en.wikipedia.org]

- 4. pharmdguru.com [pharmdguru.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stabilities – Baeyer’s Strain Theory, Limitation of Baeyer’s Strain Theory | Pharmaguideline [pharmaguideline.com]

- 7. galaxy.ai [galaxy.ai]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 11. Baeyer's Strain theory.pptx [slideshare.net]

- 12. Conformational analysis | PDF [slideshare.net]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.aip.org [pubs.aip.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. researchgate.net [researchgate.net]

- 26. fiveable.me [fiveable.me]

- 27. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 28. Paterno-Buchi Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 29. lifechemicals.com [lifechemicals.com]

Strategic Access to Novel Bicyclo[4.2.0]octanones: From Photochemical Origins to Therapeutic Scaffolds

Executive Summary: The Renaissance of sp³-Rich Scaffolds

In the modern era of drug discovery, the "escape from flatland" is more than a catchphrase; it is a pharmacokinetic imperative. The bicyclo[4.2.0]octanone core represents a high-value, sp³-rich scaffold that offers unique vectors for substituent display, distinct from the ubiquitous indole or quinoline heterocycles.

This technical guide provides a rigorous framework for the discovery, synthesis, and validation of novel bicyclo[4.2.0]octanone derivatives. We move beyond basic synthesis to explore enantioselective [2+2] photocycloaddition and ketene-mediated assembly , positioning these cores as bioisosteres for meta- and para-substituted benzenes with superior metabolic stability.

Structural & Retrosynthetic Analysis

The bicyclo[4.2.0]octane framework consists of a cyclobutane ring fused to a cyclohexane ring. The cis-fused isomer is generally more stable and accessible, though trans-fused systems exist in complex natural products like the Kingianins.

Therapeutic Value Proposition:

-

Conformational Restriction: The fused ring system locks substituents into defined vectors, reducing entropic penalties upon protein binding.

-

Metabolic Hardening: The quaternary carbons and bridgeheads resist oxidative metabolism (CYP450) compared to planar aromatic systems.

-

Fsp³ Character: Increases aqueous solubility and permeability compared to flat aromatic analogs.

Table 1: Physicochemical Comparison of Scaffolds

| Property | Bicyclo[4.2.0]octanone | Naphthalene (Aromatic Analog) | Impact on Drug Design |

| Hybridization | High sp³ (3D) | High sp² (2D) | Improved solubility & specificity |

| Metabolic Stability | High (Bridgehead protection) | Low (Arene oxidation) | Longer half-life |

| Vector Display | Non-planar (Axial/Equatorial) | Planar | Access to novel binding pockets |

| Synthetic Access | Photochemical/Ketene [2+2] | Electrophilic Substitution | High barrier to entry (IP advantage) |

Core Synthetic Methodologies

Two primary pathways dominate the access to this scaffold: the classic (yet evolving) Photochemical [2+2] Cycloaddition and the emerging Ketene [2+2] Cycloaddition.

Pathway A: Enantioselective [2+2] Photocycloaddition

The most direct route involves the irradiation of a cyclohexenone derivative with an alkene. To achieve "novelty" (i.e., high enantioselectivity without resolution), we employ chiral auxiliaries or chiral hosts .

Mechanism:

-

Excitation: The enone absorbs a photon (typically UV, >300 nm) to reach the singlet excited state (

). -

Intersystem Crossing (ISC): Rapid conversion to the triplet state (

). -

Exciplex Formation: The triplet enone aligns with the ground-state alkene.

-

Radical Recombination: Formation of the first C-C bond yields a 1,4-biradical intermediate, which collapses to the cyclobutane ring.

Pathway B: Ketene [2+2] Cycloaddition (The Kingianin Route)

A non-biomimetic approach recently validated for the synthesis of Kingianin cores involves the reaction of highly reactive ketenes with alkenes. This method avoids the need for photoreactors and can be scaled more easily in standard flow chemistry setups.

Visualization: Mechanistic Pathways

The following diagram contrasts the Photochemical and Ketene pathways, highlighting the critical decision points for the medicinal chemist.

Figure 1: Divergent synthetic logic for accessing the bicyclo[4.2.0]octanone core. Pathway A utilizes light-driven radical recombination, while Pathway B employs thermal cycloaddition.

Detailed Experimental Protocol

Protocol Title: Enantioselective Synthesis of (-)-Bicyclo[4.2.0]octan-7-one via Chiral Auxiliary-Directed [2+2] Photocycloaddition.

Rationale: Direct irradiation often yields racemic mixtures. By attaching a chiral auxiliary ((-)-8-phenylmenthol) to the cyclohexenone, we induce facial selectivity during the exciplex formation.

Reagents & Equipment

-

Substrate: 3-Carboxycyclohexenone ester of (-)-8-phenylmenthol.

-

Alkene: Ethylene gas (high purity) or Cyclopentene (for tricyclic systems).

-

Solvent: Dichloromethane (DCM) or Toluene (degassed).

-

Light Source: High-pressure Mercury lamp (400W) with a Pyrex filter (cutoff

< 290 nm). -

Apparatus: Immersion well photoreactor with cooling jacket (-78°C to 0°C capability).

Step-by-Step Methodology

-

Substrate Preparation (Causality: Stereocontrol):

-

Esterify 3-oxocyclohex-1-enecarboxylic acid with (-)-8-phenylmenthol using DCC/DMAP. The bulky phenyl group shields one face of the enone, forcing the alkene to approach from the opposite side (diastereomeric excess > 80%).

-

-

Photoreactor Setup (Causality: Safety & Efficiency):

-

Dissolve the chiral ester (1.0 equiv) in degassed DCM (0.05 M). Note: Degassing is critical to prevent oxygen from quenching the triplet state.

-

Saturate the solution with ethylene gas by bubbling for 15 minutes. Maintain a positive pressure of ethylene (balloon) throughout the reaction.

-

Cool the reaction vessel to -40°C. Low temperature favors the exciplex formation and enhances diastereoselectivity.

-

-

Irradiation (Causality: Reaction Progression):

-

Irradiate through the Pyrex filter. Monitor conversion by TLC or GC-MS every 30 minutes.

-

Endpoint: Reaction is typically complete within 2-4 hours. Over-irradiation can lead to Norrish Type I cleavage (ring opening).

-

-

Workup & Auxiliary Removal (Causality: Scaffold Isolation):

-

Evaporate solvent under reduced pressure.

-

Purify the diastereomers via flash column chromatography (SiO₂, Hexane/EtOAc).

-

Hydrolysis: Treat the purified ester with LiOH in THF/H₂O to cleave the auxiliary and release the chiral bicyclo[4.2.0]octanone carboxylic acid. The auxiliary can be recovered and recycled.[1]

-

-

Validation:

-

Confirm structure via 1H-NMR (diagnostic cyclobutane protons at 2.5-3.5 ppm).

-

Determine enantiomeric excess (ee) via Chiral HPLC.

-

Applications in Drug Discovery: The Kingianin Case

The Kingianins (isolated from Endiandra kingiana) are potent inhibitors of the anti-apoptotic protein Bcl-xL.[2] Their core structure is a complex pentacyclic system derived from bicyclo[4.2.0]octanone dimers.[3]

Discovery Workflow: Recent work (2024) has utilized the [2+2] ketene cycloaddition to access the monomeric bicyclo[4.2.0]octane unit.[2][3][4][5] This monomer is then dimerized via Diels-Alder cycloaddition to form the natural product scaffold.[3]

Key Insight for Researchers: Do not view the bicyclo[4.2.0]octanone as the final drug. Use it as a fragment .

-

Fragment Growing: Functionalize the ketone (reductive amination, Grignard addition).

-

Fragment Linking: Use the bridgehead positions to link to other pharmacophores.

Visualization: Experimental Workflow

The following diagram outlines the operational workflow for generating a library of these cores.

Figure 2: Iterative workflow for the discovery and optimization of bicyclo[4.2.0]octanone-based therapeutics.

References

-

Enantioselective Access to Bicyclo[4.2.0]octanes by a Sequence of [2+2] Photocycloaddition/Reduction/Fragmentation. Chemistry – A European Journal, 2013. Link

-

Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Organic Communications, 2024.[2][4] Link

-

Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants. MDPI, 2004. Link

-

Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 2016. Link

-

Access to Bicyclo[4.2.0]octene Monomers To Explore the Scope of Alternating Ring-Opening Metathesis Polymerization. PubMed Central, 2018. Link

Sources

Strained Bicyclic Ketones: Reactivity Profiles and Synthetic Utility in Drug Discovery

[1]

Executive Summary

Strained bicyclic ketones represent a unique class of high-energy scaffolds where ground-state instability drives exceptional reactivity profiles. Unlike their acyclic or unstrained cyclic counterparts (e.g., cyclohexanone), these molecules—ranging from the classic norbornanone to the modern bicyclo[1.1.1]pentanone (BCP)—exhibit reactivity governed by the relief of angle strain, torsional strain, and stereoelectronic gating.

This guide analyzes the mechanistic underpinnings of this reactivity, moving beyond basic textbook definitions to explore how these scaffolds serve as critical tools in "Escape from Flatland" strategies in modern medicinal chemistry.

The Physics of Strain: Quantifying Reactivity

The reactivity of bicyclic ketones is not merely a function of the carbonyl group but is exponentially amplified by the strain of the bicyclic framework. This is best understood by analyzing the change in hybridization from

Strain-Relief as a Driving Force

In highly strained systems like 7-norbornanone , the internal bond angle at the carbonyl bridge is significantly compressed (~94°) compared to the ideal

Data Analysis: Relative Rates of Reduction

The following table summarizes the relative rates of sodium borohydride (NaBH₄) reduction, a classic metric for assessing ground-state strain energy (Brown & Muzzio, J. Am. Chem. Soc.).

| Substrate | Structure | Relative Rate ( | Mechanistic Insight |

| Cyclopentanone | Monocyclic | 1.00 (Reference) | Baseline standard; minimal angle strain. |

| 2-Norbornanone | Bicyclo[2.2.1] | 0.76 | Steric hindrance dominates; slight torsional strain. |

| Bicyclo[2.2.2]octanone | Bicyclo[2.2.2] | 0.27 | Conformational flexibility allows relaxation; lower reactivity. |

| 7-Norbornanone | Bridged [2.2.1] | 2,100 | Extreme Reactivity. Relief of severe angle strain (94° → 109°) drives reaction. |

Expert Insight: When designing inhibitors, using a 7-substituted norbornane scaffold offers a "spring-loaded" electrophile that can covalently trap nucleophilic residues (e.g., Serine, Cysteine) in enzymes much faster than standard ketones.

Stereoelectronic Control: The "Exo" vs. "Endo" Debate

In rigid bicyclic systems, the trajectory of nucleophilic attack is governed by a competition between steric hindrance and torsional strain. This is most famously observed in 2-norbornanone .

-

Exo Attack: The nucleophile approaches from the less hindered face (the "top").

-

Endo Attack: The nucleophile approaches from the more hindered face (the "bottom").

Contrary to simple steric models, hydride reagents often prefer exo-attack (yielding the endo-alcohol), while larger organometallics may vary.

The Torsional Strain Model (Schleyer)

The preference for exo attack is not just about space; it is about the transition state. Endo attack forces the developing C-H bond (from the hydride) to eclipse the C1-C6 bridgehead bond, creating torsional strain. Exo attack avoids this eclipsing interaction.

Figure 1: Stereochemical divergence in nucleophilic addition to norbornanone. Path A (Exo) is electronically favored due to torsional strain relief, despite steric arguments.

Exploiting Strain for Synthesis: Ring Expansion & Activation

The high potential energy of strained ketones allows for reactions that are thermodynamically impossible in unstrained systems.

Anomalous Baeyer-Villiger Oxidation (BVO)

In acyclic ketones, the migratory aptitude follows the order: Tertiary > Secondary > Primary > Methyl. In strained bicyclic ketones (e.g., norcamphor), strain relief overrides electronic aptitude . The bridgehead carbon, despite being less electron-rich or more sterically constrained, often migrates to relieve the ring strain, expanding the [2.2.1] system to a [3.2.1] lactone.

Transition-Metal Catalyzed C-C Activation

Recent advances (e.g., by the Dong group) utilize the strain energy of cyclobutanones (fused or spiro) to drive Carbon-Carbon (C-C) bond cleavage. This "Cut-and-Sew" strategy allows Rhodium(I) catalysts to insert into the C-C bond, a process usually prohibited by the high bond dissociation energy of unstrained C-C bonds.

Figure 2: Mechanism of Rhodium-catalyzed C-C activation driven by ring strain relief.

Application: The BCP Revolution (Escape from Flatland)

The Bicyclo[1.1.1]pentanone and its derivatives (BCPs) have emerged as critical bioisosteres in modern drug discovery.

-

The Problem: Phenyl rings are ubiquitous but planar ("flat"), leading to poor solubility and suboptimal metabolic stability.

-

The Solution: BCPs are spatially defined, rigid,

-rich linkers that mimic the vector of a para-substituted benzene but with improved physicochemical properties (

Key Reactivity: The bridgehead carbons of BCP ketones are surprisingly reactive toward radical addition and strain-release functionalization, allowing for the precise installation of pharmacophores.

Experimental Protocols

Protocol A: Regioselective Baeyer-Villiger Oxidation of Norcamphor

Validating the migration of the bridgehead carbon.

Reagents: Norcamphor (1.0 equiv), m-CPBA (1.5 equiv), NaHCO₃ (2.0 equiv), DCM (Anhydrous).

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool to 0°C under

atmosphere. -

Dissolution: Dissolve Norcamphor (500 mg) in anhydrous DCM (15 mL).

-

Addition: Add solid NaHCO₃ to buffer the solution (prevents acid-catalyzed transesterification).

-

Oxidation: Add m-CPBA portion-wise over 15 minutes. Note: Exothermic reaction; maintain T < 5°C.

-

Reaction: Warm to room temperature (23°C) and stir for 12 hours. Monitor by TLC (Stain: Anisaldehyde).

-

Workup (Critical): Quench with saturated aqueous

(sodium thiosulfate) to destroy excess peroxide. Test with starch-iodide paper to ensure no peroxide remains. -

Extraction: Extract with DCM (3x), wash with saturated NaHCO₃, brine, and dry over

. -

Result: The major product is the lactone resulting from methylene migration (kinetic) or bridgehead migration (thermodynamic/strain-dependent), typically favoring the bridgehead migration in highly strained analogs.

Protocol B: Synthesis of BCP-Amine via Strain-Release

Synthesis of a bioisostere precursor.

-

Precursor: Start with [1.1.1]propellane (generated in situ or stored as ether solution).

-

Radical Addition: Treat propellane with a secondary amine (e.g., morpholine) under irradiation or with a radical initiator.

-

Mechanism: The central C-C bond of the propellane is a "charge-shift" bond. The amine radical attacks the bridgehead, breaking the central bond and relieving massive strain (~65 kcal/mol), yielding the bicyclo[1.1.1]pentylamine.

-

Purification: BCP amines are often volatile. Isolate via HCl salt formation rather than high-vacuum evaporation.

References

-

Brown, H. C., & Muzzio, J. (1966).[1] Rates of reaction of sodium borohydride with bicyclic ketones. Steric approach control and steric departure control in the reactions of rigid bicyclic systems. Journal of the American Chemical Society, 88(12), 2811–2822.[1] Link

-

Stepan, A. F., et al. (2012).[2][3] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.[2] Link

-

Xu, T., & Dong, G. (2012). Rhodium-Catalyzed Regioselective Carboacylation of Olefins: A C–C Bond Activation Approach for Accessing Fused-Ring Systems.[4] Angewandte Chemie International Edition, 51(30), 7567–7571. Link

-

Cieplak, A. S. (1981).[5] Stereochemistry of nucleophilic addition to cyclohexanone. The importance of torsional strain.[6] Journal of the American Chemical Society, 103(15), 4540–4552. Link

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photochemistry of 2-Cyclobutylcyclobutan-1-one

Abstract

This technical guide provides an in-depth exploration of the photochemical behavior of 2-cyclobutylcyclobutan-1-one, a strained bicyclic ketone. As a molecule possessing both a strained cyclobutanone core and a substituent with accessible γ-hydrogens, it presents a rich landscape of competing photochemical reaction pathways. This document elucidates the principal mechanisms governing its reactivity upon photoexcitation, including Norrish Type I (α-cleavage), Norrish Type II (intramolecular hydrogen abstraction), and photochemical ring expansion. By synthesizing fundamental principles with detailed mechanistic analysis and actionable experimental protocols, this guide serves as a comprehensive resource for professionals seeking to understand and harness the synthetic potential of this class of compounds.

Introduction

The photochemistry of cyclic ketones is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are often inaccessible through traditional thermal reactions.[1][2] 2-Cyclobutylcyclobutan-1-one represents an exemplary substrate for studying the subtle interplay of structural and electronic factors that dictate photochemical outcomes. The inherent ring strain of the cyclobutanone ring (approx. 26 kcal/mol) significantly influences its reactivity, while the 2-cyclobutyl substituent introduces additional pathways not available to simpler cyclobutanones.

This guide will deconstruct the three primary photochemical transformations available to this molecule. Understanding these competing pathways is critical for predicting product distributions and designing synthetic strategies that selectively favor a desired outcome. We will explore the causality behind experimental choices, such as solvent and wavelength, that allow for the selective promotion of one pathway over others.

Fundamental Principles of Ketone Photochemistry

The photochemistry of a ketone begins with the absorption of a photon, typically in the UV range, which promotes a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group (an n → π* transition). This creates an electronically excited singlet state (S₁). The S₁ state is short-lived and can either react directly or undergo intersystem crossing (ISC) to form a more stable, longer-lived triplet state (T₁).[1][3] Most ketone photochemistry, including Norrish reactions, proceeds from the T₁ state.[3]

Caption: Simplified Jablonski diagram for a ketone.

The Norrish Type I Reaction: α-Cleavage Pathways

The Norrish Type I reaction is a hallmark of ketone photochemistry, involving the homolytic cleavage of a C-C bond adjacent (α) to the carbonyl group.[4][5] For the asymmetrically substituted 2-cyclobutylcyclobutan-1-one, cleavage can occur at two distinct bonds (C1-C2 or C1-C4), leading to two primary diradical intermediates.

-

Pathway A (C1-C2 Cleavage): This cleavage is generally favored as it results in the formation of a more stable secondary cyclobutyl radical.

-

Pathway B (C1-C4 Cleavage): This pathway yields a primary alkyl radical tethered to the acyl group, which is typically less stable.

Once formed, the acyl-alkyl diradical intermediates can undergo several secondary reactions:

-

Decarbonylation: Loss of carbon monoxide (CO) to form a new 1,5-diradical, which can subsequently cyclize to form vinylcyclobutane or undergo disproportionation.

-

Intramolecular Hydrogen Abstraction (Disproportionation): The acyl radical can abstract a hydrogen atom from the alkyl radical portion to yield an unsaturated aldehyde. Alternatively, the alkyl radical can abstract a hydrogen from the carbon α to the acyl group, forming a ketene.[3]

Caption: Major pathways for the Norrish Type I reaction.

The Norrish Type II Reaction: Intramolecular Hydrogen Abstraction

The Norrish Type II reaction becomes possible due to the presence of the cyclobutyl substituent, which provides accessible γ-hydrogen atoms. This process involves the abstraction of a γ-hydrogen by the excited carbonyl oxygen through a six-membered cyclic transition state. This generates a 1,4-diradical intermediate.

The resulting 1,4-diradical has two primary fates:

-

Cyclization (Yang-Nozaki Reaction): The radical centers can combine to form a new C-C bond, yielding a bicyclic cyclobutanol derivative.

-

Cleavage (McLafferty-type): The Cα-Cβ bond cleaves to produce an enol (which tautomerizes to methyl cyclobutyl ketone) and an alkene (cyclobutene).

This pathway is highly dependent on the conformation of the molecule, as the γ-hydrogen must be able to approach the carbonyl oxygen.

Caption: Mechanism of the Norrish Type II reaction.

Photochemical Ring Expansion to an Oxacarbene

A unique and synthetically valuable reaction of cyclobutanones is photochemical ring expansion.[6] This pathway also begins with an α-cleavage (Norrish Type I) to form a diradical. However, instead of decarbonylating, the acyl radical terminus can recombine with the oxygen atom of the carbonyl group, forming a five-membered cyclic oxacarbene.

This highly reactive oxacarbene intermediate cannot be isolated but can be trapped by nucleophilic solvents.[7] For example, irradiation in methanol would lead to the formation of a 2-methoxy-tetrahydrofuran derivative. This reaction provides a powerful method for expanding a four-membered ring into a five-membered heterocycle.

Caption: Photochemical ring expansion via an oxacarbene.

Experimental Protocols & Considerations

The choice of experimental conditions is paramount in directing the photochemical reaction toward a desired outcome.

Protocol 1: Favoring Norrish Type I & II Pathways

This protocol uses an aprotic, non-participating solvent to promote the intrinsic radical-based fragmentation and rearrangement pathways.

-

Objective: To generate products from α-cleavage and γ-hydrogen abstraction.

-

Materials:

-

2-Cyclobutylcyclobutan-1-one (100 mg, X mmol)

-

Anhydrous Benzene or Hexane (50 mL, spectroscopic grade)

-

High-purity Nitrogen or Argon gas

-

-

Equipment:

-

Quartz immersion well photoreactor

-

Medium-pressure mercury lamp (e.g., 450W Hanovia) with a Pyrex filter (to cut off wavelengths < 290 nm)

-

Magnetic stirrer

-

Gas dispersion tube

-

-

Procedure:

-

Dissolve the ketone in the chosen solvent in the quartz reactor vessel.

-

Purge the solution with N₂ or Ar for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

-

Maintain a gentle positive pressure of the inert gas.

-

Place the lamp in the immersion well, start the cooling water flow, and irradiate the solution with stirring.

-

Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or TLC.

-

Upon completion (or desired conversion), turn off the lamp.

-

-

Work-up & Analysis:

-

Carefully evaporate the solvent under reduced pressure.

-

Analyze the crude product mixture by ¹H NMR, ¹³C NMR, and GC-MS to identify and quantify the products (e.g., unsaturated aldehydes, cyclobutanols, cleavage products).

-

Purify products via column chromatography if necessary.

-

Protocol 2: Favoring Ring Expansion via Oxacarbene Trapping

This protocol uses a protic, nucleophilic solvent to trap the key oxacarbene intermediate.

-

Objective: To synthesize a five-membered heterocyclic product.

-

Materials:

-

2-Cyclobutylcyclobutan-1-one (100 mg, X mmol)

-

Anhydrous Methanol (50 mL, spectroscopic grade)

-

High-purity Nitrogen or Argon gas

-

-

Equipment: Same as Protocol 1.

-

Procedure:

-

Follow steps 1-5 from Protocol 1, using methanol as the solvent.

-

-

Work-up & Analysis:

-

Evaporate the methanol under reduced pressure.

-

The primary expected product is the 2-methoxy-tetrahydrofuran derivative. Analyze the crude mixture by NMR and mass spectrometry to confirm its structure and assess purity. The presence of two diastereomers is likely.

-

Data Summary & Analysis

The relative efficiency of these competing pathways is highly dependent on factors like solvent, temperature, and the specific substitution pattern of the ketone. The following table summarizes the expected products from each major pathway.

| Photochemical Pathway | Key Intermediate | Major Product Class(es) | Favored by Solvent |

| Norrish Type I | Acyl-Alkyl Diradical | Unsaturated Aldehydes, Ketenes, Alkenes | Aprotic (e.g., Benzene) |

| Norrish Type II | 1,4-Diradical | Cyclobutanols, Enones (from enol) | Aprotic (e.g., Hexane) |

| Ring Expansion | Oxacarbene | 5-Membered Acetals/Ketals | Protic (e.g., Methanol) |

Conclusion

The photochemistry of 2-cyclobutylcyclobutan-1-one is a compelling case study in the control of chemical reactivity through light. By understanding the distinct mechanisms of Norrish Type I, Norrish Type II, and ring expansion reactions, researchers can predict and manipulate the reaction outcomes. The choice of solvent stands out as the most powerful tool for pathway selection: aprotic solvents favor the radical-based Norrish pathways, while protic, nucleophilic solvents enable the trapping of the oxacarbene intermediate from ring expansion. This versatility makes substituted cyclobutanones valuable synthons for creating diverse and complex molecular structures, with significant applications in fine chemical synthesis and drug discovery.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Retrieved from [Link]

-

Wikipedia. (2023). Norrish reaction. Retrieved from [Link]

- Xia, Y., et al. (2017). Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). Cyclobutanes and Cyclobutenes from Photochemical Cleavage of Some Bicyclo[3.2.0]heptan-2-ones. Retrieved from [Link]

- Morton, D. R., & Turro, N. J. (1973). Photochemical ring expansion of cyclic aliphatic ketones. Cyclobutanones and cyclopentanones. Journal of the American Chemical Society.

- Hegedus, L. S., et al. (1993). Photochemical Ring Expansion of α-Alkoxycyclobutanones to 2-Acetoxy-5-alkoxytetrahydrofurans: Nucleophilic Reactions at the 2-Position. The Journal of Organic Chemistry.

-

PubChem. (n.d.). (1-Cyclobutyl-2-cyclopentylethyl)cyclopentane. Retrieved from [Link]

-

UNT Digital Library. (n.d.). Intramolecular 2+2 Cycloadditions of Ketenes. Retrieved from [Link]

-

ResearchGate. (n.d.). BCB synthesis via metal-mediated intramolecular [2 + 1] bicyclobutanation. Retrieved from [Link]

-

Chemvis. (2024). Norrish type-1 reaction: Basic concept, Mechanism and Examples. YouTube. Retrieved from [Link]

-

SciSpace. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

-

Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE PHOTOLYSIS OF CYCLOPENTANONE AND CYCLOBUTANONE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclobutyl-2-cyclohexylethan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Retrieved from [Link]

- Diau, E. W.-G., et al. (2002). Femtochemistry of Norrish Type-I Reactions: IV. Highly Excited Ketones-Experimental. Journal of the Chinese Chemical Society.

-

RSC Publishing. (1987). The Photochemistry of Cyclobutyl Methyl Ketone. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutenone. Retrieved from [Link]

- Chen, P., et al. (2015). Rh-Catalyzed Reagent-Free Ring Expansion of Cyclobutenones and Benzocyclobutenones. Chemical Science.

-

MSU Chemistry. (n.d.). Photochemistry. Retrieved from [Link]

-

ChemRxiv. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Retrieved from [Link]

-

Kalsi, P. S. (n.d.). Photochemistry of Carbonyl Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclobutylethan-1-one. Retrieved from [Link]

-

Scribd. (n.d.). Cyclobutane Synthesis Methods Review. Retrieved from [Link]

-

mediaTUM. (n.d.). Photochemical Reactions of Thiocarbonyl Compounds and 2-(2′-Alkenyloxy)cycloalk-2-enones. Retrieved from [Link]

-

Pearson. (2022). Photochemical Cycloaddition Reactions. Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: [2+2] Cycloaddition for Cyclobutanone Synthesis

Topic: [2+2] Cycloaddition for Cyclobutanone Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Utility

The cyclobutanone motif is a high-value pharmacophore and a versatile synthetic intermediate.[1] Its inherent ring strain (~26 kcal/mol) makes it a "spring-loaded" platform for ring-expansion reactions (e.g., to

While photochemical methods exist, the thermal [2+2] cycloaddition of ketenes (or keteniminium salts) with alkenes remains the industry standard for scalability and stereochemical predictability. This guide details the two most robust methodologies:

-

The Dichloroketene Method (In Situ Generation): The workhorse for electron-rich to neutral alkenes.

-

The Ghosez Keteniminium Method: The "problem solver" for unreactive or sterically encumbered alkenes.

Mechanistic Foundation: The [2 s + 2 a] Approach

Unlike the Diels-Alder reaction ([4

-

The Interaction: The HOMO of the alkene interacts with the LUMO of the ketene.[2]

-

The Geometry: The ketene approaches the alkene in an orthogonal (perpendicular) orientation. This "crossed" approach minimizes steric repulsion and allows the simultaneous overlap of the alkene

-system with the orthogonal

Visualization: Mechanistic Pathway

Caption: The dominant concerted pathway preserves the stereochemistry of the alkene, while polar stepwise pathways (rare) can lead to scrambling.

Protocol A: The Dichloroketene Method (Zinc Dechlorination)

Application: Best for electron-rich alkenes (enol ethers, styrenes) and unactivated olefins.

Why Dichloroketene? Monoketenes are prone to dimerization. Dichloroketene (

Materials & Reagents[1][3][4][5][6][7][8][9][10][11]

-

Substrate: Target Alkene (1.0 equiv).

-

Precursor: Trichloroacetyl chloride (1.2 - 1.5 equiv).

-

Reductant: Activated Zinc (Zn-Cu couple is preferred for consistency).

-

Solvent: 1,2-Dimethoxyethane (DME) or Diethyl Ether (

). Note: DME often accelerates the reaction due to Zn chelation.

Step-by-Step Protocol

-

Zinc Activation (Critical Step):

-

Commercially available zinc dust often possesses an oxide layer that inhibits reaction.

-